Home > Products > Screening Compounds P35717 > 8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione - 896678-71-0

8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Catalog Number: EVT-2523881
CAS Number: 896678-71-0
Molecular Formula: C21H28N6O3
Molecular Weight: 412.494
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

    Compound Description: Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) is a potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It is used for the treatment of type 2 diabetes. [, , ] Linagliptin works by increasing the levels of incretin hormones like glucagon-like peptide-1 (GLP-1), which in turn improves glycemic control. []

Sitagliptin

    Compound Description: Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) is another FDA-approved DPP-4 inhibitor used for the treatment of type 2 diabetes. []

    Relevance: While not structurally similar to 8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, sitagliptin's inclusion in the same research paper focusing on identifying novel DPP-4 inhibitors suggests a potential shared pharmacological target. [] This research utilizes 3D shape similarity searches and molecular docking to identify potential DPP-4 inhibitors, implying that 8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione might have been flagged due to potential similarities in binding mode or target interaction with Sitagliptin.

Alogliptin

    Compound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile) is another FDA-approved DPP-4 inhibitor used to treat type 2 diabetes. []

BI 1356

    Compound Description: BI 1356 [(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione], also known as Linagliptin, is a novel xanthine-based DPP-4 inhibitor. []

    Relevance: As BI 1356 is synonymous with Linagliptin, the relevance to 8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is identical to that described for Linagliptin. They share the core purine-2,6-dione structure, and the variations in substituents at the 7 and 8 positions suggest that the target compound may also exhibit DPP-4 inhibitory activity. []

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

    Compound Description: CD1790 is the main metabolite of Linagliptin, formed via a two-step CYP3A4-dependent oxidation followed by a stereoselective reduction. [] It exists as the S-3-hydroxypiperidinyl derivative of Linagliptin. []

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

    Compound Description: Impurity-I is a process-related impurity identified during the synthesis of Linagliptin. [] It is the (S)-enantiomer of Linagliptin at the 3-aminopiperidinyl substituent.

Properties

CAS Number

896678-71-0

Product Name

8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Molecular Formula

C21H28N6O3

Molecular Weight

412.494

InChI

InChI=1S/C21H28N6O3/c1-24-19-18(20(28)23-21(24)29)27(12-13-30-2)17(22-19)15-26-10-8-25(9-11-26)14-16-6-4-3-5-7-16/h3-7H,8-15H2,1-2H3,(H,23,28,29)

InChI Key

QPPSDBBRNGNJEJ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCOC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.